3-C6-NBD-cholesterol

Beschreibung

Eigenschaften

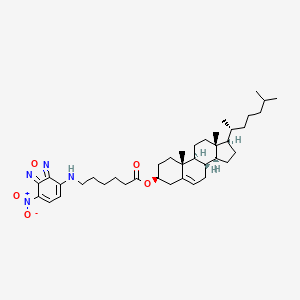

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQIPGLFHPDPI-FIWRCADXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-C6-NBD-Cholesterol: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. This document details its chemical synthesis, structure, photophysical properties, and provides in-depth experimental protocols for its application in studying cholesterol trafficking and efflux. Furthermore, this guide illustrates key experimental workflows and cellular pathways involving this compound through detailed diagrams.

Chemical Structure and Synthesis

This compound is a derivative of cholesterol where the fluorescent moiety, 7-nitrobenz-2-oxa-1,3-diazol (NBD), is attached to the 3β-hydroxyl group of the cholesterol backbone via a 6-carbon spacer. This design allows the cholesterol moiety to properly orient within cellular membranes, while the NBD fluorophore resides at the membrane-water interface, minimizing perturbations to the cholesterol molecule's behavior.[1]

Chemical Name: (3β)-Cholest-5-en-3-yl 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoate Molecular Formula: C₃₉H₅₈N₄O₅ Molecular Weight: 662.90 g/mol

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the activation of 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (NBD-aminohexanoic acid) and its subsequent esterification with cholesterol.

Materials and Reagents:

-

Cholesterol

-

6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (NBD-aminohexanoic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas

Reaction Scheme:

The synthesis is typically carried out in a two-step one-pot reaction. First, NBD-aminohexanoic acid is activated with DCC in the presence of DMAP to form a highly reactive intermediate. This intermediate then reacts with the 3β-hydroxyl group of cholesterol to form the final ester product.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol:

-

Preparation: All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (argon or nitrogen).

-

Reaction Mixture: To a solution of cholesterol (1 equivalent) in anhydrous dichloromethane (DCM), add 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Activation: Cool the mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a fluorescent solid.

Physicochemical and Photophysical Properties

This compound exhibits fluorescence that is sensitive to the polarity of its environment, making it a valuable probe for studying membrane properties.

| Property | Value | Reference |

| Molecular Weight | 662.90 g/mol | [2] |

| Excitation Maximum (λex) | ~465 - 473 nm | [1] |

| Emission Maximum (λem) | ~535 - 540 nm | [1] |

| Molar Extinction Coefficient (ε) | Varies with solvent polarity | |

| Quantum Yield (Φ) | Varies with solvent polarity | |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |

Note: The excitation and emission maxima of NBD are highly dependent on the solvent environment. In more polar environments, the emission maximum tends to be red-shifted.

Experimental Protocols

This compound is a versatile tool for a variety of cell-based assays to study cholesterol dynamics. Below are detailed protocols for cellular cholesterol uptake and efflux assays.

Cellular Cholesterol Uptake Assay

This protocol describes a method to measure the uptake of cholesterol into cultured cells using this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, CHO, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Preparation of NBD-cholesterol solution: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-5 µg/mL).

-

Cell Treatment:

-

For inhibitor studies, pre-incubate the cells with the inhibitor in serum-free medium for a specified time.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the medium containing this compound to the cells.

-

-

Incubation: Incubate the cells at 37°C for the desired time period (e.g., 1-4 hours).

-

Washing: Remove the medium containing this compound and wash the cells three times with cold PBS to remove any unincorporated probe.

-

Quantification:

-

Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 465 nm, Em: 535 nm).

-

Microscopy: Visualize the cellular uptake of this compound using a fluorescence microscope.

-

Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity by flow cytometry.

-

Caption: Experimental workflow for a cellular cholesterol uptake assay.

Cholesterol Efflux Assay

This protocol is designed to measure the rate of cholesterol efflux from cells to extracellular acceptors, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

Materials:

-

This compound

-

THP-1 monocytes or other macrophage cell line

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

RPMI-1640 medium

-

ApoA-I or HDL

-

Bovine Serum Albumin (BSA)

-

Cell lysis buffer

-

White or black 96-well plates

Protocol:

-

Cell Differentiation (for THP-1): Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Labeling with NBD-cholesterol:

-

Remove the differentiation medium and wash the cells with PBS.

-

Incubate the cells with medium containing this compound (e.g., 5 µM) for 4-24 hours at 37°C to allow for incorporation into cellular membranes.

-

-

Equilibration: Wash the cells with PBS and incubate in serum-free medium for 1-2 hours to allow for equilibration of the fluorescent cholesterol within the cell.

-

Efflux:

-

Remove the equilibration medium.

-

Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL) to the cells. Include a control group with medium containing BSA instead of an acceptor to measure basal efflux.

-

Incubate for a specific time period (e.g., 4 hours) at 37°C.

-

-

Sample Collection:

-

Collect the medium from each well (this contains the effluxed NBD-cholesterol).

-

Lyse the cells in the plate with a suitable lysis buffer (this contains the NBD-cholesterol remaining in the cells).

-

-

Quantification:

-

Measure the fluorescence intensity of the collected medium and the cell lysate using a fluorescence plate reader.

-

-

Calculation: Calculate the percentage of cholesterol efflux as follows: % Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100

Caption: Experimental workflow for a cholesterol efflux assay.

Application in Studying Cholesterol Transport Pathways

This compound is instrumental in elucidating the complex pathways of cholesterol transport within and between cells. It has been used to study the roles of key proteins involved in cholesterol homeostasis, such as Niemann-Pick C1-Like 1 (NPC1L1) and ATP-binding cassette (ABC) transporters.

Investigating NPC1L1-Mediated Cholesterol Uptake

NPC1L1 is a crucial protein for intestinal cholesterol absorption. Studies using NBD-cholesterol have helped to delineate an NPC1L1-independent pathway for cholesterol uptake.[3]

Caption: Cholesterol uptake pathways in an enterocyte.

Visualizing ABC Transporter-Mediated Cholesterol Efflux

ABC transporters, such as ABCA1 and ABCG1, play a vital role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells to HDL particles. This compound can be used to visualize and quantify this process.

Caption: ABC transporter-mediated cholesterol efflux from a macrophage.

Conclusion

This compound is an invaluable fluorescent probe for researchers in lipid biology and drug development. Its ability to mimic endogenous cholesterol while providing a robust fluorescent signal allows for the detailed investigation of complex cellular processes related to cholesterol homeostasis. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this powerful research tool.

References

The Inner Workings of a Molecular Reporter: A Technical Guide to 3-C6-NBD-Cholesterol Fluorescence in Lipid Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism governing the fluorescence of 3-C6-NBD-cholesterol, a widely utilized fluorescent analog of cholesterol. Understanding the principles behind its environment-sensitive fluorescence is paramount for the accurate interpretation of experimental data in membrane biophysics, cell biology, and drug discovery. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and the theoretical underpinnings of its application as a molecular probe.

The Core Mechanism: Solvatochromism and the NBD Fluorophore

The fluorescence of this compound is dictated by the photophysical properties of its 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) moiety. The NBD group is a prime example of a solvatochromic fluorophore, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its surrounding environment.[1][2] This sensitivity is the cornerstone of its utility as a probe for lipid packing and membrane organization.

The underlying principle is a change in the dipole moment of the NBD group upon excitation.[1] When a photon excites the NBD fluorophore, there is a significant increase in its dipole moment, on the order of 3.5-3.9 Debye.[1] In a polar environment, such as the aqueous phase or the loosely packed lipid headgroup region of a liquid-disordered (Ld) membrane, solvent molecules can reorient around the excited-state dipole. This reorientation lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission and a decrease in fluorescence intensity due to more efficient non-radiative decay pathways.[2]

Conversely, in a nonpolar or rigid environment, such as the tightly packed, ordered lipid environment of a liquid-ordered (Lo) phase, the reorientation of surrounding molecules is restricted. This results in a higher energy excited state, leading to a blue-shift (a shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence quantum yield and lifetime.[2][3] The NBD fluorophore of this compound is positioned at the hydrophilic 3-position of the cholesterol molecule, separated by a C6 linker, which allows it to probe the interfacial region of the membrane.[4]

Below is a diagram illustrating the solvatochromic effect on the NBD fluorophore.

Caption: Solvatochromic effect on the NBD fluorophore in different polarity environments.

Quantitative Photophysical Properties

The fluorescence characteristics of this compound are quantitatively distinct in different lipid environments. These parameters are crucial for interpreting experimental results, particularly in studies of membrane phase behavior and cholesterol trafficking.

| Property | Liquid-Disordered (Ld) Phase (e.g., DOPC) | Liquid-Ordered (Lo) Phase (e.g., DOPC:SM:Chol) | Aqueous Buffer | Reference |

| Emission Maximum (λem) | ~540-550 nm | ~530-540 nm | ~550-562 nm | [5][6] |

| Fluorescence Lifetime (τ) | Shorter (e.g., ~5-7 ns) | Longer (e.g., ~9-10 ns) | Very short | [3] |

| Fluorescence Quantum Yield (Φ) | Lower | Higher | Very low | [1][2] |

| Partitioning Preference | Prefers Ld phase | - | - | [5][7] |

Note: The exact values can vary depending on the specific lipid composition, temperature, and instrumentation. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol.

Detailed Experimental Protocols

Accurate and reproducible results with this compound require meticulous experimental procedures. Below are detailed protocols for key applications.

Labeling Giant Unilamellar Vesicles (GUVs) with this compound

This protocol describes the incorporation of this compound into GUVs for studying its partitioning in phase-separated membranes.

Materials:

-

Lipids (e.g., DOPC, Sphingomyelin, Cholesterol) in chloroform

-

This compound in chloroform (e.g., 1 mg/mL)

-

Chloroform

-

Indium tin oxide (ITO) coated glass slides

-

Swelling buffer (e.g., sucrose solution)

-

Observation buffer (e.g., glucose solution)

-

O-ring

-

Function generator and AC power supply (for electroformation)

Procedure:

-

Lipid Mixture Preparation: In a clean glass vial, mix the desired lipids and this compound in chloroform. A typical final concentration of the fluorescent probe is 0.1-0.5 mol%.

-

Lipid Film Formation: Deposit a small volume (e.g., 5-10 µL) of the lipid mixture onto the conductive side of two ITO slides. Spread the solution evenly to create a thin film.

-

Solvent Evaporation: Place the slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the chloroform.

-

Chamber Assembly: Assemble the electroformation chamber by placing an O-ring between the two ITO slides with the lipid films facing each other.

-

Rehydration: Fill the chamber with the swelling buffer.

-

Electroformation: Connect the ITO slides to a function generator and apply an AC electric field (e.g., 1 V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipids.

-

GUV Harvesting: Gently collect the GUV-containing solution from the chamber.

-

Observation: Transfer the GUVs to an observation chamber containing the observation buffer for microscopy.

Caption: Workflow for labeling Giant Unilamellar Vesicles with this compound.

Fluorescence Spectroscopy of this compound in Liposomes

This protocol outlines the measurement of fluorescence emission spectra of this compound in large unilamellar vesicles (LUVs).

Materials:

-

Lipids in chloroform

-

This compound in chloroform

-

Buffer (e.g., PBS or Tris-HCl)

-

Probe sonicator or extruder

-

Fluorometer

Procedure:

-

Lipid Film Preparation: Prepare a lipid film containing the desired lipid composition and this compound (typically 0.5-1 mol%) as described in the GUV protocol.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

-

LUV Preparation:

-

Sonication: Sonicate the MLV suspension with a probe sonicator on ice until the solution becomes clear.

-

Extrusion: Alternatively, extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

-

-

Fluorescence Measurement:

-

Dilute the LUV suspension to the desired concentration in a cuvette.

-

Set the excitation wavelength of the fluorometer to the absorption maximum of NBD (typically ~465-470 nm).

-

Record the emission spectrum (typically from 500 nm to 650 nm).

-

Acquire a spectrum of a blank sample (LUVs without the probe) and subtract it from the sample spectrum.

-

Confocal Microscopy of this compound in Live Cells

This protocol provides a general guideline for imaging the intracellular distribution of this compound in live cells.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Cell culture medium

-

Confocal microscope with appropriate laser lines and detectors

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

Labeling:

-

Prepare a labeling solution by diluting the this compound stock solution in serum-free medium to the final desired concentration (e.g., 1-5 µg/mL).

-

Remove the growth medium from the cells and wash with warm PBS.

-

Add the labeling solution to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C. The optimal time and concentration should be determined empirically for each cell type.

-

-

Washing: Remove the labeling solution and wash the cells several times with warm PBS or serum-free medium to remove unincorporated probe.

-

Imaging:

-

Add fresh, warm imaging medium to the cells.

-

Place the dish on the stage of the confocal microscope.

-

Use a 488 nm laser line for excitation.

-

Set the emission detection window to capture the NBD fluorescence (e.g., 500-600 nm).

-

Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images.

-

Caption: A typical workflow for imaging this compound in live cells.

Conclusion

This compound is a powerful tool for investigating the complex world of lipid membranes. Its fluorescence properties, rooted in the solvatochromism of the NBD fluorophore, provide a sensitive readout of the local lipid environment. By understanding the core mechanisms governing its fluorescence and employing rigorous experimental protocols, researchers can leverage this probe to gain valuable insights into membrane structure, cholesterol dynamics, and cellular processes. This guide serves as a foundational resource for both new and experienced users of this compound, facilitating its effective application in scientific discovery.

References

- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilay… [ouci.dntb.gov.ua]

- 4. interchim.fr [interchim.fr]

- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 3-C6-NBD-cholesterol in different solvents

Technical Guide: Solubility and Stability of 3-C6-NBD-Cholesterol

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the solubility and stability characteristics of this compound, a fluorescent cholesterol analog. Due to the limited availability of specific quantitative data for the 3-C6 variant in published literature, this document also includes data from closely related NBD-cholesterol analogs to provide a broader context for researchers.

Introduction to this compound

This compound (3-Hexanoyl-NBD-cholesterol) is a fluorescently labeled analog of cholesterol widely used in biological research.[1][2] It features a nitrobenzoxadiazole (NBD) fluorophore attached to the 3β-hydroxyl group of cholesterol via a 6-carbon spacer. This design allows the cholesterol moiety to orient within membrane bilayers similarly to endogenous cholesterol, while the NBD group resides near the membrane surface.[3] This characteristic makes it an invaluable tool for investigating cellular cholesterol trafficking, membrane dynamics, and lipid-protein interactions.[1][4]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in the available literature. However, information on related NBD-cholesterol compounds provides valuable guidance. Generally, NBD-cholesterol analogs are sparingly soluble in aqueous solutions and require organic solvents for creating stock solutions.

Table 1: Solubility of NBD-Cholesterol Analogs in Various Solvents

| Compound | Solvent | Solubility | Source |

| 3-dodecanoyl-NBD-cholesterol (C12 analog) | Dimethyl sulfoxide (DMSO) | ~0.25 mg/mL | [3] |

| Dimethylformamide (DMF) | ~1 mg/mL | [3] | |

| Ethanol | Soluble (Supplied in ethanol) | [3] | |

| 22-NBD-Cholesterol | Methanol | ~1 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL (clear solution) | ||

| Chloroform (CHCl₃) | Recommended for stock solutions up to 1 mM | [6] | |

| Acetonitrile (MeCN) | Recommended for stock solutions up to 1 mM | [6] |

General Recommendations for Handling:

-

To change solvents, the original solvent (often ethanol) can be evaporated under a gentle stream of nitrogen gas, and the residue can then be dissolved in the solvent of choice.[3]

-

For biological experiments requiring aqueous solutions, it is best to prepare them by diluting a concentrated organic stock solution into the aqueous buffer.[3] These aqueous preparations are not recommended for storage for more than one day.[3]

Stability and Storage

The stability of this compound is critical for obtaining reliable and reproducible experimental results. Stability is influenced by temperature, light exposure, and the solvent used. The NBD fluorophore is known to be sensitive to light.

Table 2: Stability and Recommended Storage Conditions for NBD-Cholesterol Analogs

| Compound/Formulation | Condition | Duration | Stability Notes | Source |

| This compound (Powder) | -20°C | 3 years | Store protected from light and moisture. | [1] |

| This compound (In Solvent) | -80°C | 6 months | Use inert gas-purged solvents for best results. | [1] |

| -20°C | 1 month | [1] | ||

| NBD-cholesterol/lyso-PtdCho Micelles | Room Temperature | < 1 week | Fluorescence intensity deteriorates rapidly. | [7] |

| 4°C | Up to 4 weeks | Fluorescence is fairly stable. | [7] | |

| -20°C | Up to 4 weeks | Fluorescence is fairly stable. | [7] |

Key Stability Considerations:

-

Light Sensitivity : NBD-containing compounds are susceptible to photobleaching. All handling, storage, and experimental procedures should be performed with protection from light. Avanti Polar Lipids notes that 25-NBD Cholesterol is light sensitive.[8]

-

Temperature : As indicated, lower temperatures significantly prolong the shelf-life of the compound, both in solid form and in solution.[1]

-

Oxidation : For long-term storage in solvent, using solvents purged with an inert gas (e.g., nitrogen or argon) is recommended to prevent oxidation.[3]

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent using UV-Visible spectrophotometry.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, Ethanol, Chloroform)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

UV-Visible spectrophotometer and cuvettes

-

Precision balance and volumetric flasks

Methodology:

-

Preparation of Supersaturated Solution : Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration : Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the solution to equilibrate for a minimum of 24 hours to ensure saturation.

-

Separation of Solid : Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Dilution : Perform a serial dilution of the supernatant with the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Spectrophotometry : Measure the absorbance of the diluted samples at the maximum absorption wavelength (λmax) for NBD, which is approximately 460-475 nm.

-

Calculation : Use a standard curve of known concentrations of this compound or the Beer-Lambert law (A = εbc) to calculate the concentration in the diluted sample. The molar extinction coefficient (ε) for NBD is required for this calculation. Multiply by the dilution factor to determine the final solubility concentration.

Caption: General workflow for determining the solubility of a fluorescent compound.

Protocol for Cellular Cholesterol Uptake Assay

This protocol describes a common application of this compound to monitor its uptake into cultured cells.

Materials:

-

Cultured cells (e.g., HEK293, THP-1 macrophages)

-

Cell culture medium, serum, and supplements

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Fluorescence microscope or flow cytometer

-

Cell culture plates or coverslips

Methodology:

-

Cell Seeding : Seed cells onto culture plates (for flow cytometry) or glass coverslips (for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium : Prepare a working solution of this compound by diluting the organic stock solution into a serum-free or low-serum cell culture medium. The final concentration typically ranges from 1-5 µg/mL. Vortex immediately to ensure dispersion.

-

Cell Labeling : Remove the culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

-

Incubation : Incubate the cells with the this compound medium for a specified period (e.g., 30 minutes to 4 hours) at 37°C. The incubation time depends on the cell type and experimental goals.[9]

-

Washing : After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any probe that is not cell-associated.

-

Fluorescence Measurement :

-

For Microscopy : Mount the coverslips on slides and immediately visualize the cells using a fluorescence microscope with appropriate filters for NBD (Excitation ~470 nm / Emission ~535 nm).[10]

-

For Flow Cytometry : Detach the cells from the plate (e.g., using trypsin), resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer.

-

-

Data Analysis : Quantify the fluorescence intensity per cell or observe the subcellular localization of the probe. Compare results between different experimental conditions (e.g., with and without an inhibitor of cholesterol transport).

Caption: Experimental workflow for a cellular cholesterol uptake assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Invitrogen NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3 -Ol) 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Intracellular Localization and Trafficking of 3-C6-NBD-Cholesterol in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular dynamics of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol widely used to study lipid transport in living cells. This document details its subcellular distribution, trafficking pathways, and the experimental protocols required for its investigation.

Introduction to this compound

3-Hexanoyl-NBD-cholesterol (this compound) is a valuable tool for visualizing and quantifying the movement of cholesterol within live cells.[1][2][3] It consists of a cholesterol molecule tagged at the 3β-hydroxyl group with a 6-carbon linker attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] This modification allows for real-time tracking of its localization and transport through various cellular compartments using fluorescence microscopy. Understanding the trafficking of this analog provides insights into the broader mechanisms of cholesterol homeostasis and its dysregulation in various diseases.

Intracellular Localization of this compound

Upon introduction to live cells, this compound distributes among several key organelles, reflecting the complex nature of intracellular cholesterol transport. Its localization is dynamic and can be influenced by cell type and metabolic state.

Key Organelles of Accumulation:

-

Plasma Membrane (PM): As with endogenous cholesterol, a significant portion of this compound is found in the plasma membrane, where it incorporates into the lipid bilayer.

-

Endocytic Recycling Compartment (ERC): This compartment is a major site for the sorting and recycling of endocytosed molecules, and it is also a significant reservoir for intracellular cholesterol.

-

Golgi Apparatus: this compound has been observed to colocalize with Golgi markers, particularly in the early stages of cellular uptake, suggesting its transport through the secretory pathway.[4]

-

Lipid Droplets (LDs): As a storage site for neutral lipids, lipid droplets also accumulate this compound, especially in cells with high lipid content.[1][5]

-

Late Endosomes/Lysosomes: In normal cells, the concentration of free cholesterol in these compartments is relatively low. However, in cells with defects in cholesterol egress, such as those from Niemann-Pick type C (NPC) patients, this compound accumulates significantly in late endosomes and lysosomes.[1]

Quantitative Distribution Data

The following tables summarize quantitative data on the distribution and trafficking of NBD-cholesterol analogs from various studies.

| Parameter | Cell Type | Condition | Value | Reference |

| Colocalization with Lysosomes (Pearson's Correlation Coefficient) | NPC1+/+ CHO Cells | - | ~0.2 | [1] |

| NPC1-/- CHO Cells | - | ~0.7 | [1] | |

| Partitioning into Liquid-Ordered (%Lo) Phase | Giant Plasma Membrane Vesicles (GPMVs) | - | ~60% | [1] |

| Colocalization with Golgi (Golgin 97) | 3T3-L1 Adipocytes | Phase I Differentiation | 86% of cholesterol colocalized with Golgi | [4] |

| Parameter | Condition | Value | Reference |

| Correlation with [3H]-cholesterol Efflux (R²) to HDL | THP-1 derived macrophages | - | 0.876 |

| Correlation with [3H]-cholesterol Efflux (R²) to apoA-1 | THP-1 derived macrophages | - | 0.837 |

Intracellular Trafficking Pathways of this compound

The movement of this compound within the cell involves a combination of vesicular and non-vesicular transport mechanisms.

Major Trafficking Routes:

-

Endocytic Pathway: After incorporation into the plasma membrane, this compound can be internalized via endocytosis and transported to early endosomes, from where it can be sorted to the endocytic recycling compartment or late endosomes.

-

Trans-Golgi Network (TGN) Involvement: Evidence suggests that cholesterol, and by extension its analogs, travels from late endosomes to the TGN before reaching the endoplasmic reticulum.

-

Transport to Lipid Droplets: this compound can be trafficked to lipid droplets for storage, a process that is particularly active in adipocytes and other lipid-storing cells.[4]

-

ER Trafficking: The endoplasmic reticulum is a central hub for cholesterol synthesis and sensing. This compound moves to the ER, though the precise mechanisms are still under investigation and may involve both vesicular and non-vesicular pathways.

Signaling and Regulatory Pathways

The trafficking of cholesterol is tightly regulated to maintain cellular homeostasis. While specific signaling pathways governing this compound are not fully elucidated, they are presumed to overlap with those of endogenous cholesterol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the localization and trafficking of this compound.

Live-Cell Labeling and Imaging

This protocol describes the general steps for labeling live cells with this compound and co-staining with organelle-specific markers for colocalization analysis.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

-

Organelle-specific fluorescent probes (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria, ER-Tracker Red for ER, Giantin antibody for Golgi)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Confocal microscope with appropriate filter sets for NBD (Ex/Em ~466/536 nm) and the chosen organelle marker.

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL. Vortex thoroughly.

-

Cell Labeling:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized depending on the cell type.

-

-

Organelle Co-staining:

-

During the last 15-30 minutes of the NBD-cholesterol incubation, add the organelle-specific live-cell stain according to the manufacturer's instructions.

-

For immunofluorescence of fixed cells (e.g., for Golgi markers like Giantin), proceed with fixation and antibody staining after the live-cell labeling with NBD-cholesterol.

-

-

Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent probe.

-

Imaging:

-

Add fresh live-cell imaging medium to the dish.

-

Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire images sequentially for the NBD and organelle marker channels to avoid bleed-through.

-

Pulse-Chase Experiment for Trafficking Kinetics

This protocol allows for the study of the temporal dynamics of this compound trafficking from one cellular compartment to another.

Materials:

-

Same as for live-cell imaging.

-

Bovine Serum Albumin (BSA) solution (e.g., 2% w/v in PBS, defatted) for back-exchange.

Procedure:

-

Pulse Labeling:

-

Plate and grow cells as described above.

-

Incubate cells with a high concentration of this compound (e.g., 5-10 µg/mL) in serum-free medium for a short period (the "pulse"), for example, 5-10 minutes at 37°C, to label the plasma membrane primarily.

-

-

Chase Period:

-

Quickly wash the cells three times with ice-cold PBS to stop the uptake.

-

Add pre-warmed complete medium (the "chase" medium). To facilitate the removal of the probe from the plasma membrane and focus on intracellular trafficking, the chase medium can be supplemented with a cholesterol acceptor like BSA.

-

Return the cells to the 37°C incubator.

-

-

Time-Lapse Imaging:

-

At various time points during the chase (e.g., 0, 5, 15, 30, 60, 120 minutes), acquire images of the cells using a confocal microscope.

-

Maintain the cells in an environmental chamber throughout the imaging process.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of this compound in different organelles over time using image analysis software (e.g., ImageJ/Fiji).

-

Plot the fluorescence intensity in each compartment as a function of time to determine trafficking kinetics.

-

Conclusion

This compound is a powerful tool for investigating the complex and dynamic processes of intracellular cholesterol transport. By employing the protocols and understanding the trafficking pathways outlined in this guide, researchers can gain valuable insights into cholesterol homeostasis and its role in health and disease. The quantitative data and visualization tools provided herein serve as a foundation for designing and interpreting experiments aimed at dissecting the molecular mechanisms of cholesterol trafficking.

References

- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

spectral properties of 3-C6-NBD-cholesterol excitation and emission maxima

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol. This molecule is widely utilized as a probe in biophysical, biochemical, and biological studies of cell membranes. Its fluorescence characteristics are highly sensitive to the polarity of its microenvironment, making it a valuable tool for investigating cholesterol trafficking, membrane dynamics, and lipid-protein interactions.

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a fluorophore that can be attached to various lipids to study their behavior in biological and model membranes. When conjugated to cholesterol, the resulting probe, this compound, allows for the visualization and quantification of cholesterol distribution and transport. The spectral properties, particularly the excitation and emission maxima, are crucial for designing and interpreting fluorescence-based experiments.

Quantitative Spectral Data

The excitation and emission maxima of NBD-cholesterol are highly dependent on the surrounding environment. In general, a blue shift (shift to shorter wavelengths) in the emission spectrum is observed as the polarity of the solvent or environment decreases. This solvatochromic property is a key feature of NBD-based probes.

| Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |

| Aqueous Buffer | ~473 nm | ~562 nm | In a polar aqueous environment, the NBD group is exposed, resulting in a longer emission wavelength.[1] |

| Methanol | ~475 nm | ~535 nm | Methanol is a polar organic solvent.[2] |

| Ethanol | ~470 nm | Not specified | |

| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | A common solvent for preparing stock solutions.[3] |

| Dimethylformamide (DMF) | Not specified | Not specified | Another solvent option for stock solutions.[3] |

| DOPC LUVs (Fluid Phase) | ~470 nm | ~540 nm | In a fluid lipid bilayer, the NBD probe experiences a less polar environment compared to an aqueous buffer.[4] |

| DPPC LUVs (Gel Phase) | ~470 nm | ~610 nm | Below the phase transition temperature, an additional red-shifted emission peak appears due to the formation of NBD aggregates.[4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 458 nm or 475 nm | Two components: ~520-522 nm and ~552 nm | The two spectral forms are attributed to the monomeric (~522 nm) and dimeric (~552 nm) states of the fluorophore within the cell membranes.[5][6] |

| Binding to StAR Protein | ~473 nm | ~530 nm | Upon binding to the hydrophobic pocket of the StAR protein, the NBD group is shielded from the aqueous environment, causing a significant blue shift of 32 nm in the emission maximum.[1] |

LUVs: Large Unilamellar Vesicles; DOPC: Dioleoylphosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; StAR: Steroidogenic Acute Regulatory Protein.

Experimental Protocols

The determination of the excitation and emission spectra of this compound is typically performed using a spectrofluorometer. Below is a generalized protocol synthesized from common methodologies.

Objective: To determine the excitation and emission maxima of this compound in a specific environment (e.g., solvent, liposomes, or cell membranes).

Materials:

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Solvent or buffer of interest (e.g., phosphate-buffered saline, methanol)

-

Lipid vesicles (if studying membrane properties)

-

Cuvettes for fluorescence measurements

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent or buffer. The final concentration should be low enough to avoid inner filter effects and aggregation (typically in the nanomolar to low micromolar range).

-

If working with liposomes, they can be prepared by methods such as extrusion or sonication. The NBD-cholesterol is then incorporated into the lipid bilayer, often by incubation.

-

For cellular measurements, cells are incubated with a solution containing NBD-cholesterol for a specific period to allow for its incorporation into the cell membranes.[6]

-

-

Determination of Emission Spectrum:

-

Set the spectrofluorometer to emission scan mode.

-

Set the excitation wavelength to the expected maximum (e.g., 470 nm).

-

Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Determination of Excitation Spectrum:

-

Set the spectrofluorometer to excitation scan mode.

-

Set the emission wavelength to the determined maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Data Analysis:

-

The collected spectra are plotted as fluorescence intensity versus wavelength.

-

The peak of each spectrum corresponds to the respective maximum.

-

It is important to subtract the background fluorescence from a blank sample (solvent or buffer without the fluorophore).

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the spectral analysis of this compound.

Caption: Experimental workflow for determining excitation and emission maxima.

Caption: Relationship between environmental polarity and NBD emission.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients [mdpi.com]

- 6. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of NBD-Labeled Cholesterol Analogs: A Technical Guide

Introduction: The study of cholesterol's role in cellular processes, from membrane structure to complex signaling pathways, has been significantly advanced by the development of fluorescently tagged analogs. Among these, NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled cholesterol has emerged as a vital tool for researchers in cell biology, biophysics, and drug development. These analogs serve as valuable probes, offering a non-radioactive method to visualize and quantify cholesterol trafficking, metabolism, and its organization within biological membranes.[1][2] The NBD fluorophore is particularly advantageous due to its sensitivity to the polarity of its environment and moderate photostability, allowing for dynamic tracking in live cells.[1][3] This guide provides an in-depth overview of the discovery, development, and application of NBD-cholesterol analogs, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Design Rationale

The development of fluorescent cholesterol analogs was driven by the need for safer and more versatile alternatives to radioisotope-labeled cholesterol.[1] The design of an effective analog hinges on its ability to faithfully mimic the behavior of native cholesterol. Key considerations in the development of NBD-cholesterol probes include the attachment site of the NBD moiety and the nature of the chemical linker used.

The NBD group has been attached to two primary locations on the cholesterol molecule:

-

The 3β-hydroxyl group: This positions the fluorophore in the polar headgroup region of the membrane.[1][4]

-

The alkyl side chain: Typically at the C-22 or C-25 position, placing the fluorophore in the hydrophobic core of the membrane.[1][5]

Studies have shown that the choice of linker (e.g., ester vs. carbamate) and the attachment position significantly influences the probe's behavior. For instance, carbamate-linked NBD-cholesterols attached at the 3-hydroxyl position show a stronger preference for liquid-ordered (Lo) domains, more closely mimicking the partitioning of natural cholesterol in phase-separated membranes.[1][4][6] This careful optimization is crucial for ensuring that the fluorescent analog provides biologically relevant information.

Quantitative Data

The utility of NBD-cholesterol analogs is underpinned by their distinct photophysical and biochemical properties. The following tables summarize key quantitative data for these probes.

Table 1: Photophysical Properties of NBD-Cholesterol Analogs

| Property | Value | Reference Analogs |

| Excitation Maximum | ~463-485 nm | 22-NBD-Cholesterol, NBD-Cholesterol |

| Emission Maximum | ~530-562 nm | 22-NBD-Cholesterol, NBD-Cholesterol |

| Fluorescence Lifetime (τ) | Component 1: ~2.1-2.6 nsComponent 2: ~6.9-8.5 ns | 22-NBD-Cholesterol in PBMC membranes |

| Solubility (DMSO) | ~0.25 mg/mL | 3-dodecanoyl-NBD Cholesterol |

| Solubility (DMF) | ~1.0 mg/mL | 3-dodecanoyl-NBD Cholesterol |

Note: The exact excitation and emission maxima, as well as fluorescence lifetime, are highly sensitive to the local environment's polarity.[1][7] The emission maximum undergoes a significant blue-shift (from ~562 nm to ~530 nm) when moving from an aqueous buffer to a hydrophobic protein-binding pocket.[7]

Table 2: Cellular Uptake and Efflux Correlation

| Assay Parameter | Key Finding | Cell Type |

| Cellular Uptake Kinetics | Concentration- and time-dependent; reaches a plateau after ~4 hours of incubation.[2][8] | THP-1 Macrophages |

| Correlation with [³H]-Cholesterol Efflux (HDL as acceptor) | R² = 0.876 - 0.887 (Strong positive correlation) | THP-1 Macrophages, Human PBMCs |

| Correlation with [³H]-Cholesterol Efflux (apoA-1 as acceptor) | R² = 0.837 - 0.872 (Strong positive correlation) | THP-1 Macrophages, Human PBMCs |

These studies demonstrate that NBD-cholesterol is a reliable fluorescent substitute for [³H]-cholesterol in efflux assays, a critical process in reverse cholesterol transport.[2][8][9]

Experimental Protocols & Workflows

Accurate and reproducible results with NBD-cholesterol require standardized protocols. Below are detailed methodologies for key experiments.

General Structure of NBD-Cholesterol Analogs

The versatility of NBD-cholesterol analogs stems from the ability to attach the NBD fluorophore to different positions of the cholesterol backbone, influencing how the probe integrates into and reports from cellular membranes.

Caption: NBD fluorophore attachment sites on the cholesterol molecule.

Protocol 1: Preparation of NBD-Cholesterol Stock Solution

This protocol outlines the steps for preparing NBD-cholesterol for use in cell-based assays.

-

Dissolution: Dissolve the lyophilized NBD-cholesterol powder in an organic solvent such as ethanol, DMSO, or DMF.[5] For example, to create a 2 mM stock solution from a 10 mg vial (MW ~494.6 g/mol ), dissolve the contents in 10.1 mL of pure ethanol.[10]

-

Storage: Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: To prepare a working solution for cell labeling, dilute the stock solution in a serum-free culture medium to the desired final concentration (e.g., 5 µM or 20 µg/mL).[10][11] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[5]

Protocol 2: Cellular Cholesterol Uptake Assay

This assay measures the internalization of cholesterol into cultured cells and can be adapted for analysis by microplate reader, flow cytometry, or fluorescence microscopy.[11][12]

Caption: Experimental workflow for NBD-cholesterol uptake assays.

Methodology:

-

Cell Seeding: Seed adherent or suspension cells in an appropriate culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis). Allow cells to adhere or equilibrate overnight.

-

Labeling: Remove the culture medium and replace it with serum-free medium containing the desired concentration of NBD-cholesterol (e.g., 5-20 µg/mL) and any experimental compounds (e.g., inhibitors or activators of cholesterol transport). A vehicle control should be included. U-18666A can be used as a positive control to increase cholesterol uptake.[11][12]

-

Incubation: Incubate the cells for the desired period (e.g., 4 to 72 hours) at 37°C in a CO₂ incubator.

-

Washing:

-

For Plate Reader/Microscopy: Gently remove the labeling medium and wash the cells 2-3 times with an appropriate assay buffer (e.g., PBS) to remove any non-internalized probe.[11]

-

For Flow Cytometry: Collect suspension cells or trypsinized adherent cells into tubes, centrifuge (e.g., 250 x g for 5 minutes), and wash the cell pellet with assay buffer.[11]

-

-

Analysis: Analyze the cells immediately using the chosen detection method with filter sets appropriate for FITC/GFP (Excitation: ~485 nm, Emission: ~535 nm).[11]

Protocol 3: Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to extracellular acceptors, a key step in reverse cholesterol transport.

Caption: Workflow for measuring cholesterol efflux using NBD-cholesterol.

Methodology:

-

Cell Preparation: Differentiate monocytes (e.g., THP-1 cells) into macrophages using PMA for 72 hours.[2]

-

Loading: Label the macrophages with NBD-cholesterol (e.g., 5 µmol/L) in culture medium for 4 hours to overnight at 37°C.[2][10]

-

Washing and Equilibration: Wash the cells three times with PBS to remove extracellular NBD-cholesterol. Then, incubate the cells in a serum-free medium for approximately 1 hour to allow for equilibration.[2]

-

Efflux Induction: Replace the equilibration medium with a fresh serum-free medium containing cholesterol acceptors (e.g., HDL at 5-100 µg/mL or apoA-1 at 10-100 µg/mL) or an acceptor-free medium as a negative control. Incubate for a defined period (e.g., 4-24 hours).[2]

-

Sample Collection:

-

Quantification: Measure the fluorescence intensity in both the medium and the cell lysate samples using a microplate reader (Ex: ~463 nm, Em: ~536 nm).[10]

-

Calculation: Calculate the percentage of cholesterol efflux using the formula: % Efflux = [Fluorescence(Medium) / (Fluorescence(Medium) + Fluorescence(Cell Lysate))] x 100

Signaling and Transport Pathways

NBD-cholesterol is instrumental in dissecting the complex pathways of cholesterol transport. Lipoprotein-derived cholesterol enters the cell via endocytosis and is trafficked from late endosomes/lysosomes to other organelles, primarily the endoplasmic reticulum (ER) and the plasma membrane. This process is critical for maintaining cellular cholesterol homeostasis.[13]

Caption: NBD-cholesterol as a tracer in intracellular trafficking pathways.

Conclusion and Future Directions

NBD-labeled cholesterol analogs are powerful and versatile tools that have become indispensable for studying cellular cholesterol dynamics. They provide a sensitive, non-radioactive means to investigate cholesterol uptake, efflux, intracellular trafficking, and membrane organization. However, researchers must remain cognizant of their limitations. The presence of the relatively bulky NBD group can alter the biophysical properties of the molecule, potentially affecting its ability to perfectly mimic native cholesterol in all contexts.[14][15] Molecular dynamics simulations and comparative studies have shown that some NBD-cholesterol probes may not fully replicate cholesterol's membrane-condensing effects or may adopt different orientations within the bilayer.[14][16] Despite these considerations, when used with appropriate controls and a clear understanding of their properties, NBD-cholesterol analogs will continue to be crucial in advancing our knowledge of lipid biology and related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. NBD-Cholesterol Probes to Track Cholesterol Distribution in Model Membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. heart.bmj.com [heart.bmj.com]

- 10. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Cholesterol Uptake Assay Kit (ab236212) | Abcam [abcam.com]

- 13. portlandpress.com [portlandpress.com]

- 14. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Illuminating Lipid Pathways: A Technical Handbook on Fluorescent Lipid Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of utilizing fluorescent probes for lipid tracking. Lipids, once considered mere structural components of cell membranes and energy storage depots, are now recognized as critical players in a vast array of cellular processes, including signal transduction, membrane trafficking, and pathogenesis. The ability to visualize and track the dynamic behavior of lipids in living cells is paramount to understanding their multifaceted roles. Fluorescent lipid probes, in conjunction with advanced microscopy techniques, provide a powerful toolkit for illuminating these intricate lipid pathways.

This guide will provide a comprehensive overview of the core concepts, from the selection of appropriate fluorescent probes to the design and execution of lipid tracking experiments. We will explore the diverse palette of available probes, their mechanisms of action, and their applications in dissecting complex lipid-mediated signaling events. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to implement these techniques in their own laboratories.

Core Concepts: Probing the Dynamic World of Lipids

The fundamental principle behind fluorescent lipid tracking lies in the use of lipid analogs or lipophilic dyes that have been chemically modified to include a fluorophore. These probes are designed to mimic the behavior of their natural counterparts, allowing for their incorporation into cellular membranes and lipid-based structures. Once integrated, the spatiotemporal distribution and dynamics of the fluorescent probe can be monitored using various fluorescence microscopy techniques, providing insights into the trafficking, localization, and metabolism of the corresponding lipid.

A critical consideration in any lipid tracking experiment is the choice of the fluorescent probe. An ideal probe should exhibit minimal perturbation of the lipid's natural behavior and the membrane structure.[1][2] The size and chemical nature of the fluorophore can influence the lipid's partitioning into different membrane domains and its interaction with lipid-metabolizing enzymes.[3] Therefore, careful validation is essential to ensure that the observed dynamics of the probe accurately reflect the behavior of the endogenous lipid.

Fluorescent lipid probes can be broadly categorized into three groups:

-

Probes that target specific lipid components: These are often fluorescently labeled versions of natural lipids, such as phospholipids, sphingolipids, and sterols.

-

Probes that flexibly associate with lipids: These dyes intercalate into lipid membranes without a strong preference for a particular lipid species.

-

Environment-sensitive probes: These probes exhibit changes in their fluorescent properties (e.g., emission wavelength, lifetime) in response to alterations in the local lipid environment, such as membrane order or polarity.[4][5][6][7]

A Palette of Probes: Quantitative Properties of Common Fluorescent Lipid Analogs

The selection of a fluorescent probe is dictated by the specific biological question, the instrumentation available, and the desired spectral properties. The following table summarizes the key quantitative data for a selection of commonly used fluorescent lipid probes, facilitating comparison and experimental design.

| Probe Family | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY)† | Key Characteristics & Applications |

| Nitrobenzoxadiazole (NBD) | NBD-PE | ~465 | ~535 | Variable | Environment-sensitive green emitter; widely used for uptake and trafficking assays.[8][9][10] |

| BODIPY (TopFluor™) | TopFluor-Cholesterol | ~495 | ~503 | High | Bright, photostable, and minimally disruptive; excellent for tracking cholesterol trafficking.[11][12] |

| BODIPY-FL C12 | ~505 | ~511 | High | Fluorescent fatty acid analog for studying fatty acid uptake and metabolism.[8] | |

| Cyanines | Cy3-labeled lipid | ~550 | ~570 | Variable | Bright and photostable; suitable for multiplex imaging and FRET.[8] |

| Cy5-labeled lipid | ~650 | ~670 | Variable | Red-shifted emission, useful for imaging in tissues to reduce autofluorescence.[8] | |

| Rhodamine | Lissamine Rhodamine PE | ~560 | ~580 | High | Orange-red probe commonly used for membrane labeling and fusion assays.[8] |

| Pyrene | Pyrene-PC | ~340 | ~375 (monomer), ~470 (excimer) | Variable | Excimer-forming probe used to study membrane fusion and lipid mixing.[8] |

| Laurdan | Laurdan | ~350 | ~440 (ordered), ~490 (disordered) | Variable | Environment-sensitive probe for measuring membrane lipid order and hydration.[2][13] |

| Diphenylhexatriene (DPH) | DPH | ~350 | ~430 | Variable | Hydrophobic probe for measuring membrane order and viscosity.[8] |

*Typical fluorescence excitation and emission maxima for membrane-intercalated probes. These values can shift depending on the local environment. †Fluorescence quantum yield (QY) is highly dependent on the solvent and local environment.

Illuminating Lipid Signaling Pathways

Fluorescent probes are instrumental in dissecting the intricate signaling pathways in which lipids act as second messengers or key metabolic intermediates. The ability to visualize the localization and dynamics of these lipids provides crucial insights into the regulation of these pathways.

Sphingolipid Metabolism

Sphingolipids are a complex class of lipids involved in a wide range of cellular processes, from cell growth and differentiation to apoptosis. Ceramide, a central hub in sphingolipid metabolism, can be generated through three major pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[1][5][14] Fluorescently labeled ceramides and sphingomyelins are widely used to study their transport between organelles and their role in signaling cascades.

Cholesterol Trafficking

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its intracellular transport is a tightly regulated process involving both vesicular and non-vesicular pathways.[4][9][15] Fluorescent cholesterol analogs, such as TopFluor-Cholesterol, have been invaluable in elucidating the pathways of cholesterol uptake, esterification, and distribution among different organelles, including the endoplasmic reticulum, Golgi, and endosomes.[16][17][18]

Phosphatidylinositol Signaling

Phosphoinositides are a family of phospholipids that play critical roles in signal transduction at the interface of the cytosol and cellular membranes.[19] The phosphorylation and dephosphorylation of the inositol headgroup by specific kinases and phosphatases generate a variety of signaling molecules that recruit and activate downstream effector proteins.[6][20][21][22] Fluorescently tagged phosphoinositides or protein domains that specifically bind to them are used to visualize their dynamic localization in response to extracellular stimuli.

Lipid Droplet Formation

Lipid droplets are dynamic organelles that store neutral lipids, such as triacylglycerols and sterol esters.[23] Their formation is a multi-step process that originates from the endoplasmic reticulum.[24][25][26][27] Fluorescent probes that label neutral lipids, such as BODIPY 493/503, are commonly used to visualize the biogenesis, growth, and fusion of lipid droplets.

Experimental Protocols: A Practical Guide to Lipid Tracking

The successful implementation of lipid tracking experiments requires careful attention to detail in sample preparation, labeling, and imaging. The following sections provide detailed methodologies for key experiments.

General Cell Labeling with Fluorescent Lipid Analogs

This protocol describes a general procedure for labeling live cells with fluorescent lipid analogs. The optimal concentration of the probe and incubation time should be determined empirically for each cell type and lipid analog.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Fluorescent lipid analog (e.g., NBD-PE, TopFluor-Cholesterol)

-

Solvent for dissolving the lipid probe (e.g., ethanol, DMSO)

-

Serum-free cell culture medium or buffer (e.g., PBS, HBSS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Probe Preparation: Prepare a stock solution of the fluorescent lipid analog in a suitable solvent. The final working concentration will typically be in the range of 1-10 µM. It is often beneficial to complex the lipid probe with bovine serum albumin (BSA) to facilitate its delivery to cells.

-

Cell Labeling: a. Remove the culture medium from the cells and wash once with serum-free medium or buffer. b. Add the fluorescent probe solution to the cells and incubate at 37°C for a specified period (e.g., 15-60 minutes). The optimal incubation time will vary depending on the probe and cell type.[28]

-

Washing: After incubation, aspirate the probe solution and wash the cells three to five times with cold serum-free medium or buffer to remove unincorporated probe.[28]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Fatty Acid Uptake Assay using BODIPY-Fatty Acid Analogs

This protocol details a method to measure the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog, such as C1-BODIPY-C12.[3][8][29][30][31]

Materials:

-

Cells of interest (e.g., adipocytes, hepatocytes)

-

C1-BODIPY-C12 (or other BODIPY-fatty acid)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired state (e.g., differentiation of adipocytes).

-

Probe Solution Preparation: Prepare a stock solution of C1-BODIPY-C12 in DMSO. For the working solution, dilute the stock in HBSS containing a low concentration of Pluronic F-127 (e.g., 0.02%) to prevent micelle formation.

-

Uptake Assay: a. Wash the cells twice with HBSS. b. Add the BODIPY-fatty acid working solution to the wells. c. Immediately begin measuring the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for BODIPY (e.g., 485 nm and 515 nm, respectively).

-

Data Analysis: The rate of fatty acid uptake can be determined from the initial linear phase of the fluorescence increase.

Measuring Membrane Lipid Order with Laurdan

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a lipid membrane, correlates with water penetration and thus lipid packing or order. This property is quantified by the Generalized Polarization (GP) value.[2][13][32][33][34]

Materials:

-

Cells of interest or lipid vesicles

-

Laurdan

-

Ethanol

-

Buffer (e.g., PBS)

-

Spectrofluorometer or a two-photon microscope equipped with two emission channels

Procedure:

-

Labeling:

-

For cells: Incubate cells with a 5-10 µM solution of Laurdan in serum-free medium for 30-60 minutes at 37°C.

-

For vesicles: Incorporate Laurdan into the lipid mixture at a molar ratio of 1:500 (Laurdan:lipid) during vesicle preparation.

-

-

Washing: Wash the labeled cells or vesicles twice with buffer to remove excess probe.

-

Fluorescence Measurement:

-

Excite the sample at around 350 nm.

-

Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).

-

-

GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)[32] Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).

Analysis of Lipid Diffusion by Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique to measure the diffusion dynamics of fluorescently labeled lipids in membranes.[35][36][37][38][39] By analyzing the fluctuations in fluorescence intensity as a labeled lipid moves in and out of a tiny observation volume, one can determine its diffusion coefficient.

Procedure:

-

Sample Preparation: Prepare giant unilamellar vesicles (GUVs), supported lipid bilayers (SLBs), or live cells labeled with a low concentration of a fluorescent lipid probe (e.g., Atto 647N-DOPE).

-

Instrument Setup: Use a confocal microscope equipped with an FCS module. The laser is focused to a diffraction-limited spot on the membrane.

-

Data Acquisition: Record the fluorescence intensity fluctuations over time (typically for 30-60 seconds).

-

Autocorrelation Analysis: The recorded intensity trace is autocorrelated to generate an autocorrelation curve.

-

Fitting: The autocorrelation curve is fitted with a two-dimensional diffusion model to obtain the diffusion time (τD), which is the average time a lipid molecule spends in the observation volume. The diffusion coefficient (D) is then calculated using the equation D = ω2 / 4τD, where ω is the radius of the observation volume.

Conclusion

The use of fluorescent probes has revolutionized our ability to study the intricate world of lipid biology. This guide has provided a comprehensive overview of the fundamental principles, a survey of commonly used probes with their quantitative properties, and detailed protocols for key lipid tracking experiments. The visualization of key signaling pathways and experimental workflows aims to provide a clear conceptual framework for researchers. As new fluorescent probes with improved photophysical properties and targeting specificities continue to be developed, the future of lipid research promises even more exciting discoveries, further illuminating the profound impact of these fascinating molecules on cellular function and human health.

References

- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]

- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid uptake assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TopFluor Cholesterol powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]

- 12. TopFluor™胆固醇 Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 13. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary cholesterol and apolipoprotein A-I are trafficked in endosomes and lysosomes in the live zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. cusabio.com [cusabio.com]

- 22. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. journals.biologists.com [journals.biologists.com]

- 27. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]

- 32. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. u-cursos.cl [u-cursos.cl]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. m.youtube.com [m.youtube.com]

- 37. mdpi.com [mdpi.com]

- 38. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Quantifying lipid-protein interaction by fluorescence correlation spectroscopy (FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Labeling Live Cells with 3-C6-NBD-Cholesterol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for labeling live cells with the fluorescent cholesterol analog, 3-C6-NBD-cholesterol (3-Hexanoyl-NBD-cholesterol). This probe is a valuable tool for investigating the kinetics of cholesterol trafficking in cellular membranes and intracellular pathways.[1] The protocols and data presented herein are compiled from various research sources to guide the user in designing and executing successful live-cell imaging experiments.

Introduction to this compound